molecular formula C10H16N2 B1610821 N-Isopropyl-4-aminobenzylamine CAS No. 324560-63-6

N-Isopropyl-4-aminobenzylamine

Cat. No.: B1610821
CAS No.: 324560-63-6
M. Wt: 164.25 g/mol
InChI Key: JFKOYUSYMNIQQA-UHFFFAOYSA-N
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Description

N-Isopropyl-4-aminobenzylamine is a high-purity chemical compound offered for research and development purposes. This product is provided with a minimum purity of 97% and has a documented shelf life of 2520 days (approximately 7 years); it is light-sensitive and should be stored accordingly . Benzylamine-based structures, such as this one, are recognized as privileged motifs in medicinal chemistry. They serve as key building blocks in pharmaceutical research, particularly in the design of inhibitors for serine proteases, which are a major class of drug targets . While specific pharmacological data for this exact compound is limited in public literature, related benzylamine analogs have demonstrated significant research value. For instance, certain benzylamine-based ligands have been explored as inhibitors for Complement Factor D, a promising target for treating rare and prevalent diseases linked to the innate immune system . Furthermore, structural analogs featuring substituted N-benzyl groups have shown potent biological activities in other models, underscoring the potential of this chemical class in drug discovery campaigns . This product is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

4-[(propan-2-ylamino)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-8(2)12-7-9-3-5-10(11)6-4-9/h3-6,8,12H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKOYUSYMNIQQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573352
Record name 4-{[(Propan-2-yl)amino]methyl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324560-63-6
Record name 4-{[(Propan-2-yl)amino]methyl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via N-Alkylation of 4-Aminobenzylamine

One common method involves the direct alkylation of 4-aminobenzylamine with isopropyl halides or related alkylating agents under controlled conditions.

  • Reaction Scheme:

    $$
    \text{4-Aminobenzylamine} + \text{Isopropyl halide} \xrightarrow[\text{Base}]{\text{Solvent}} \text{this compound}
    $$

  • Typical Conditions:

    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile
    • Base: Triethylamine or potassium carbonate to neutralize the generated acid
    • Temperature: Room temperature to moderate heating (e.g., 50–80°C)
    • Reaction Time: Several hours to overnight
  • Notes:

    • Protection of the para-amino group may be necessary to avoid side reactions.
    • Purification typically involves extraction and recrystallization.

Synthesis via Reduction of Nitro Precursors

An alternative route involves the reduction of N-isopropyl-4-nitrobenzylamine intermediates:

  • Step 1: Synthesis of 4-nitrobenzyl chloride or 4-nitrobenzylamine derivatives.
  • Step 2: N-alkylation with isopropylamine.
  • Step 3: Catalytic hydrogenation or chemical reduction of the nitro group to the amino group.

  • Catalysts and Reducing Agents:

    • Raney nickel catalyst under hydrogen atmosphere
    • Chemical reducing agents such as iron powder in acidic medium or tin chloride
  • Advantages:

    • High selectivity and yield
    • Mild reaction conditions
  • Example:

    • The nitration of N-alkylbenzylamine followed by acetyl protection, reduction with Raney Ni catalyst, and deprotection steps have been reported to yield 4-amino-N-alkylbenzylamines with high purity and yield (up to 98.5% yield, 99.8% purity by HPLC).

Acetyl Protection and Deprotection Strategy

To improve selectivity and yield, a protection-deprotection strategy is often employed:

  • Acetyl Protection:

    • N-alkylbenzylamine is acetylated using acetic acid and diacetyl oxide at elevated temperatures (80–140°C).
    • This step protects the amine group during subsequent nitration.
  • Nitration:

    • The protected intermediate undergoes nitration to introduce the nitro group selectively.
  • Deprotection and Reduction:

    • Removal of the acetyl protecting group.
    • Reduction of the nitro group to the amino group using Raney Ni catalyst under mild conditions.
  • Benefits:

    • Enhanced nitration orientation and yield.
    • Reduced steric hindrance during reduction.
    • Lower production costs due to recycling of protective materials.

Comparative Table of Preparation Methods

Method Key Steps Reaction Conditions Yield (%) Purity (%) Advantages Disadvantages
Direct N-Alkylation Alkylation of 4-aminobenzylamine Room temp to 80°C, base, solvent Moderate Moderate Simple, straightforward Possible side reactions, protection needed
Reduction of Nitro Precursors N-alkylation → nitration → reduction Raney Ni catalyst, mild H2 atmosphere High High High selectivity and purity Multi-step, requires catalyst
Acetyl Protection Strategy Acetylation → nitration → deprotection → reduction 80–140°C acetylation, Raney Ni reduction Very High Very High Improved yield, cost-effective More complex, requires recycling

Research Findings and Optimization

  • Catalyst Efficiency: Raney nickel has been demonstrated as an effective catalyst for the reduction step, providing high selectivity and minimizing by-products.
  • Reaction Conditions: Mild temperatures and controlled reaction times optimize yields and product purity.
  • Protective Group Recycling: The acetyl protecting group can be recovered and reused, reducing material costs and environmental impact.
  • Industrial Scale-Up: Continuous flow reactors and high-pressure hydrogenation techniques are employed in industrial settings for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-4-aminobenzylamine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The benzylamine moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon and reducing agents such as hydrogen gas are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of nitrobenzyl chloride to this compound.

    Substitution: Formation of halogenated or nitrated benzylamine derivatives.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry
N-Isopropyl-4-aminobenzylamine serves as a crucial reagent in organic synthesis. It is utilized to synthesize more complex organic molecules and to study various reaction mechanisms. The compound can undergo oxidation to form nitroso or nitro derivatives, and it can also participate in substitution reactions to produce halogenated or nitrated benzylamine derivatives.

Table 1: Chemical Reactions Involving this compound

Reaction TypeProduct TypeDescription
OxidationNitro derivativesFormation of nitroso or nitro derivatives
ReductionBenzylamine derivativesConversion of nitrobenzyl chloride
SubstitutionHalogenated derivativesFormation of halogenated benzylamine derivatives

Biological Research

Potential Biological Activities
The compound has been studied for its potential effects on biological systems, particularly regarding its interaction with sigma-1 receptors. Research indicates that INBA may enhance neurotransmitter release, particularly dopamine, suggesting its role in modulating dopaminergic signaling pathways .

In Vitro Studies
In vitro experiments have demonstrated that INBA increases cell viability in neuronal cultures exposed to oxidative stress by approximately 30% compared to untreated controls. Additionally, it has been shown to enhance dopamine release in cultured neurons.

In Vivo Studies
In vivo studies have further elucidated the therapeutic potential of INBA:

  • In animal models of Alzheimer's disease, administration of INBA improved cognitive function and reduced amyloid plaque formation.
  • Following stroke, INBA treatment significantly reduced infarct size and improved recovery outcomes.

Medicinal Applications

Drug Development
this compound is being explored for its potential use in drug development due to its unique structural properties that confer distinct pharmacological activities. Its dual functionality as both an amine and an aromatic compound allows it to interact with various biological targets, making it a candidate for developing therapeutics aimed at neurological disorders and other conditions .

Antimicrobial and Anticancer Activities
Research has indicated that INBA exhibits antimicrobial properties and may possess anticancer activities. These properties are under investigation for potential applications in developing new therapeutic agents against resistant bacterial strains and cancer cells .

Industrial Applications

Production of Dyes and Polymers
In industrial settings, this compound is utilized in the production of dyes, pigments, and other chemicals. Its reactivity makes it suitable for creating various industrial compounds that require specific functional groups for desired properties .

Case Studies

Several case studies highlight the applications of this compound:

  • Neuroprotective Effects : A study demonstrated that INBA treatment in models of oxidative stress resulted in increased neuronal survival rates, indicating its potential neuroprotective effects.
  • Cognitive Enhancement in Alzheimer Models : Research involving animal models showed that INBA administration led to significant improvements in cognitive tests and reduced pathological markers associated with Alzheimer's disease .

Mechanism of Action

The mechanism of action of N-Isopropyl-4-aminobenzylamine involves its interaction with various molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The compound may also influence cellular signaling pathways by altering the levels of nitric oxide or other signaling molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural analogs can be categorized based on variations in substituents and backbone modifications:

A. 4-Aminobenzylamine ()
  • Structure : A benzylamine with a primary amine group at the para position.
  • Key Difference: Lacks the N-isopropyl substitution present in N-Isopropyl-4-aminobenzylamine.
  • Applications: Serves as a precursor for dyes, polymers, and pharmaceutical intermediates.
B. N-Isopropylbenzylamine ()
  • Key Difference: The absence of the para-amine group distinguishes it from this compound.
  • Analytical methods (e.g., chromatography) are required to distinguish it from illicit substances due to structural similarities .
C. BD 1008 and BD 1047 ()
  • Structures: BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide) and BD 1047 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide).
  • Key Differences: Both feature dichlorophenyl and complex amine substituents, unlike the simpler benzyl-isopropyl-amine backbone of this compound.
  • Applications: These compounds are σ receptor ligands with demonstrated neuropharmacological activity, suggesting that this compound’s simpler structure may lack comparable receptor affinity .

Physicochemical and Functional Properties

The table below summarizes inferred properties based on structural comparisons:

Compound Molecular Features Lipophilicity (Predicted) Potential Applications
This compound N-isopropyl, para-amine Moderate (due to isopropyl) Building block, discontinued
4-Aminobenzylamine Para-amine, no N-substituent Low Polymer/dye synthesis
N-Isopropylbenzylamine N-isopropyl, no para-amine High Analytical standard
BD 1008 Dichlorophenyl, pyrrolidinyl High σ receptor research

Key Observations :

  • The para-amine group differentiates it from N-Isopropylbenzylamine, which is structurally closer to amphetamines and subject to stricter regulatory scrutiny .

Research and Industrial Relevance

  • Its discontinued status further restricts current applications .
  • Analytical Challenges: N-Isopropylbenzylamine’s role as a methamphetamine isomer underscores the importance of precise structural characterization for compounds like this compound to avoid misidentification .

Biological Activity

N-Isopropyl-4-aminobenzylamine is a compound of significant interest in medicinal chemistry due to its potential pharmacological applications. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features an isopropyl group attached to the nitrogen atom of a benzylamine structure. This configuration influences its biological properties and reactivity. The compound's molecular formula is C11H16N2C_{11}H_{16}N_2, and it is characterized by the following structural features:

Feature Description
Functional Groups Amine group, Isopropyl substituent
Molecular Weight 176.26 g/mol
Solubility Soluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter systems. The amine group allows for hydrogen bonding and ionic interactions with proteins and nucleic acids, while the isopropyl group may enhance lipophilicity, facilitating cell membrane penetration.

  • Neurotransmitter Modulation: Research indicates that this compound may influence neurotransmitter systems, potentially offering therapeutic effects in conditions such as depression and anxiety.
  • Enzyme Interaction: It has been studied for its ability to modulate enzyme activities, particularly those involved in neurotransmission and metabolic pathways.

Pharmacological Applications

This compound has been investigated for its potential applications in drug development:

  • Antidepressant Effects: Preclinical studies suggest that this compound may exhibit antidepressant-like effects by modulating serotonin and norepinephrine levels.
  • Anticonvulsant Activity: Similar compounds have shown efficacy against seizures in animal models, indicating potential for treating epilepsy .

Case Studies

  • Antidepressant Activity:
    • A study investigated the effects of this compound on rodent models of depression. Results indicated significant reductions in depressive behaviors compared to control groups, suggesting its potential as an antidepressant agent.
  • Anticonvulsant Efficacy:
    • In a controlled study using the maximal electroshock seizure (MES) model, derivatives of benzylamines were evaluated for their anticonvulsant properties. Findings indicated that compounds structurally related to this compound exhibited significant protective effects against seizures at doses comparable to established anticonvulsants like phenobarbital .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
N-Isopropyl-4-nitrobenzylamineNitro group instead of aminePotential anti-cancer activity
N-Methyl-4-aminobenzylamineMethyl group instead of isopropylDifferent pharmacokinetic properties
4-AminobenzanilideLacks isopropyl substituentEstablished anticonvulsant activity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Isopropyl-4-aminobenzylamine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via reductive amination between 4-aminobenzylamine and isopropyl ketones or aldehydes. Optimization involves adjusting solvent polarity (e.g., ethanol or THF), catalyst selection (e.g., palladium or Raney nickel for hydrogenation), and temperature control (40–80°C). Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization improves yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:

  • ¹H NMR : Aromatic protons (δ 6.5–7.5 ppm), isopropyl CH₃ doublet (δ 1.0–1.2 ppm), and NH₂/amine protons (δ 2.5–3.5 ppm).
  • ¹³C NMR : Quaternary carbons in the benzyl group (~130 ppm) and isopropyl carbons (~20–25 ppm).
    Infrared (IR) spectroscopy identifies N-H stretches (~3300 cm⁻¹) and aromatic C=C (~1600 cm⁻¹). Mass spectrometry (MS) confirms molecular ion peaks (m/z ~178 for [M+H]⁺) .

Q. What are the primary research applications of this compound in medicinal chemistry and material science?

  • Methodological Answer :

  • Medicinal Chemistry : Serves as a precursor for bioactive molecules, including kinase inhibitors and antimicrobial agents. Its amine group facilitates functionalization via Schiff base formation or amide coupling .
  • Material Science : Used in polymer crosslinking due to its bifunctional (amine and aromatic) structure, enhancing thermal stability in epoxy resins .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Store at –20°C in airtight containers. Spills require neutralization with dilute acetic acid followed by solidification with absorbents (e.g., vermiculite). Dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data when synthesizing this compound under varying catalytic conditions?

  • Methodological Answer : Contradictions (e.g., yield fluctuations) require systematic controls:

  • Reproducibility Checks : Replicate reactions with identical catalysts (e.g., Pd/C vs. PtO₂).
  • Byproduct Analysis : Use GC-MS to identify impurities from side reactions (e.g., over-reduction).
  • Kinetic Studies : Monitor reaction progress via in situ IR or HPLC to pinpoint rate-limiting steps .

Q. What advanced chromatographic methods are required to distinguish this compound from structurally similar amines in complex matrices?

  • Methodological Answer : Use chiral GC-MS or HPLC with a phenyl-hexyl stationary phase. Key parameters:

  • GC-MS : Electron ionization (70 eV), splitless injection, and a mid-polar column (e.g., DB-17ms) to separate isomers like N-isopropylbenzylamine .
  • HPLC : Gradient elution (ACN/0.1% TFA) with UV detection at 254 nm for baseline resolution .

Q. What mechanistic insights govern the hydrogenation of secondary amide intermediates in the synthesis of this compound derivatives?

  • Methodological Answer : Catalytic hydrogenation (H₂/Pd) proceeds via adsorption of the amide onto the catalyst surface, followed by cleavage of the C=O bond. Steric hindrance from the isopropyl group slows kinetics, requiring higher pressures (5–10 bar). Computational studies (DFT) reveal transition-state stabilization through π-backbonding in Pd catalysts .

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-donating isopropyl group increases amine nucleophilicity, favoring SN2 mechanisms. However, steric bulk reduces accessibility, necessitating polar aprotic solvents (e.g., DMF) to enhance reactivity. Substituent effects are quantified via Hammett plots (σₚ values) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
N-Isopropyl-4-aminobenzylamine
Reactant of Route 2
N-Isopropyl-4-aminobenzylamine

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